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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of CBP501 clinical trial results across different studies. The data

presented is based on available experimental data from clinical trials, offering a comprehensive

overview of the drug's performance as a monotherapy and in combination with other agents.

CBP501 is a novel peptide that acts as a G2 checkpoint abrogator and calmodulin-binding

peptide.[1][2] Its mechanism of action involves enhancing the influx of platinum-based agents

into tumor cells and promoting tumor immunogenicity.[1][3] Clinical trials have explored its

potential in treating various advanced solid tumors, often in combination with chemotherapy

and immunotherapy.

Efficacy and Safety Data from Key Clinical Trials
The following tables summarize the quantitative data from key clinical trials of CBP501,

providing a comparative view of its efficacy and safety in different settings.

Phase 2 Study in Advanced Pancreatic Adenocarcinoma
(NCT04953962)
This randomized, open-label, multicenter Phase 2 trial evaluated the efficacy and safety of

CBP501 in combination with cisplatin and nivolumab in patients with advanced pancreatic

adenocarcinoma who had received at least two prior lines of therapy.[3][4] Patients were

randomized to four treatment arms.[3]
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Treatment Arm
(Every 21
days)

3-Month
Progression-
Free Survival
(3MPFS)

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(mPFS)

Median Overall
Survival (mOS)

Arm 1: CBP501

25 mg/m² +

Cisplatin 60

mg/m² +

Nivolumab 240

mg

44.4%[3][5]

22.2% (2 partial

responses)[3][5]

[6]

2.4 months[3][5] 6.3 months[3][5]

Arm 2: CBP501

16 mg/m² +

Cisplatin 60

mg/m² +

Nivolumab 240

mg

44.4%[3][5] 0%[3][5][6] 2.1 months[3][5] 5.3 months[3][5]

Arm 3: CBP501

25 mg/m² +

Cisplatin 60

mg/m²

11.1%[3][5][6] 0%[3][5][6] 1.5 months[3][5] 3.7 months[3][5]

Arm 4: Cisplatin

60 mg/m² +

Nivolumab 240

mg

33.3%[3][5][6] 0%[3][5][6] 1.5 months[3][5] 4.9 months[3][5]

Overall, the treatment combinations were reported to be well-tolerated, with most treatment-

related adverse events being grade 1-2.[3][5]

Phase 1b Study in Advanced Refractory Tumors
(NCT03113188)
This multicenter, open-label, Phase 1b dose-escalation and cohort expansion study assessed

the safety and preliminary efficacy of CBP501 in combination with cisplatin and nivolumab in

patients with advanced solid tumors.[7][8]
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Patient Cohort Efficacy Results

Dose-Escalation Cohort (n=17 evaluable)

Unconfirmed Partial Response: 18% (3/17) (1

pancreatic, 1 colorectal, 1 cholangiocarcinoma).

[1] Stable Disease > 3 months: 41% (7/17).[1]

Disease Control Rate: 35% (6/17).[8] Overall

Survival > 8 months: 53% (9/17).[1]

Expansion Cohort - Pancreatic Cancer (n=8

evaluable)

Stable Disease > 4 months: 50% (4/8).[1]

Median Progression-Free Survival: 4.2 months.

[1] Median Overall Survival: 5.9 months.[1]

Expansion Cohort - Colorectal Cancer (CRC)

(n=10 including dose-escalation)

Median Overall Survival: 17.5 months (all ≥3rd

line).[1]

The most common treatment-related adverse events were infusion-related reactions (rash,

itching, hives) and anemia.[1]

Phase 1 Studies of CBP501 Monotherapy and
Combination with Cisplatin (NCT00551512)
Two Phase 1 dose-escalation studies were conducted to determine the maximum tolerated

dose (MTD) and safety profile of CBP501 as a single agent and in combination with cisplatin in

patients with advanced solid tumors.[9]

Study Arm
Maximum Tolerated Dose
(MTD) / Recommended
Phase 2 Dose (RP2D)

Dose-Limiting Toxicities
(DLTs)

CBP501 Monotherapy

Not explicitly stated, but

transient G3 rise of troponin

was the only DLT in one

patient.[9]

Transient G3 rise of troponin.

[9]

CBP501 + Cisplatin
MTD: 25 mg/m² CBP501 and

75 mg/m² cisplatin.[9]

Histamine-release syndrome

(HRS).[9]
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Promising antitumor activity was observed with the CBP501 and cisplatin combination,

particularly in patients with ovarian cancer and mesothelioma who had previously progressed

on platinum-containing regimens.[9]

Experimental Protocols
Phase 2 Study in Advanced Pancreatic Adenocarcinoma
(NCT04953962)

Study Design: A multicenter, randomized, open-label, parallel-group Phase 2 study.[3][4]

Patient Population: Patients with Stage IV exocrine pancreatic cancer with a white blood cell

count < 10,000/mm³.[4][10] Patients had received at least two prior lines of treatment.[10]

Treatment Regimen:

Four treatment arms with CBP501, cisplatin, and/or nivolumab administered intravenously

once every 21 days.[3][4]

Randomization was stratified by ECOG performance status and the presence of liver

metastases.[3]

Endpoints: The primary endpoint was the 3-month progression-free survival rate.[3]

Secondary endpoints included overall survival, progression-free survival, and overall

response rate.

Phase 1b Study in Advanced Refractory Tumors
(NCT03113188)

Study Design: An open-label, multicenter, Phase 1b study with a 3+3 dose-escalation design

followed by expansion cohorts.[1][7]

Patient Population: Patients with pathologically confirmed, locally advanced or metastatic

solid tumors, ECOG performance status of 0-1, and a life expectancy of more than 3 months.

[1] The expansion cohorts included patients with pretreated metastatic exocrine pancreatic

cancer or microsatellite stable colorectal cancer.[1]
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Treatment Regimen:

Dose Escalation: CBP501 and cisplatin were administered simultaneously by 1-hour

infusion every 3 weeks at four different combined dose levels. Nivolumab (240 mg) was

administered as a 1-hour infusion on the same day following the CBP501/cisplatin

infusion.[1][8]

Expansion Cohort: CBP501 was fixed at 25 mg/m² and cisplatin at 60 mg/m².[1]

Endpoints: The primary objective of the dose-escalation part was to determine the MTD

and/or RP2D.[7] The expansion part aimed to confirm tolerability and evaluate preliminary

anti-tumor activity.[7]

Signaling Pathways and Experimental Workflows
CBP501 Mechanism of Action
CBP501 exhibits a multi-modal mechanism of action. It is a G2 checkpoint abrogator that

inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[11][12]

This inhibition disrupts the phosphorylation of Cdc25C, a key phosphatase involved in cell

cycle progression, ultimately preventing cells from entering mitosis.[11] Furthermore, CBP501

binds to calmodulin, which is believed to enhance the influx of platinum agents like cisplatin

into tumor cells, leading to increased DNA damage.[2][3] It also appears to modulate the tumor

microenvironment, enhancing the efficacy of immune checkpoint inhibitors.[13]
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Caption: Simplified signaling pathway of CBP501's multimodal anti-tumor mechanism.

Clinical Trial Workflow: Phase 2 Randomized Study
(NCT04953962)
The workflow for the Phase 2 clinical trial in advanced pancreatic adenocarcinoma involved

screening, randomization, treatment cycles, and follow-up for safety and efficacy assessments.
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Caption: Experimental workflow for the NCT04953962 Phase 2 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12383835?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

